Cas no 2228281-00-1 (2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid)

2-(2-Hydroxy-5-methylphenyl)prop-2-enoic acid is a phenolic acrylic acid derivative characterized by its hydroxyl and methyl substituents on the aromatic ring. This compound exhibits potential utility in polymer chemistry due to its dual functional groups, enabling copolymerization with other monomers to modify material properties such as adhesion, thermal stability, and UV resistance. The presence of the hydroxyl group enhances solubility in polar solvents, facilitating processing in aqueous or alcoholic systems. Its structural features may also lend themselves to applications in specialty coatings or biomedical materials, where tailored reactivity and biocompatibility are required. The compound’s stability under ambient conditions further supports its suitability for industrial and research applications.
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid structure
2228281-00-1 structure
Product name:2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
CAS No:2228281-00-1
MF:C10H10O3
Molecular Weight:178.184603214264
CID:6440891
PubChem ID:154444810

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
    • 2228281-00-1
    • EN300-1764555
    • インチ: 1S/C10H10O3/c1-6-3-4-9(11)8(5-6)7(2)10(12)13/h3-5,11H,2H2,1H3,(H,12,13)
    • InChIKey: VCBMWTHRBMEHJC-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C)C=C1C(=C)C(=O)O

計算された属性

  • 精确分子量: 178.062994177g/mol
  • 同位素质量: 178.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 57.5Ų

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1764555-0.5g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
0.5g
$1056.0 2023-09-20
Enamine
EN300-1764555-10.0g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
10g
$4729.0 2023-06-03
Enamine
EN300-1764555-0.1g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
0.1g
$968.0 2023-09-20
Enamine
EN300-1764555-1.0g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
1g
$1100.0 2023-06-03
Enamine
EN300-1764555-2.5g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
2.5g
$2155.0 2023-09-20
Enamine
EN300-1764555-5.0g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
5g
$3189.0 2023-06-03
Enamine
EN300-1764555-0.25g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
0.25g
$1012.0 2023-09-20
Enamine
EN300-1764555-1g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
1g
$1100.0 2023-09-20
Enamine
EN300-1764555-0.05g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
0.05g
$924.0 2023-09-20
Enamine
EN300-1764555-5g
2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
2228281-00-1
5g
$3189.0 2023-09-20

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid 関連文献

2-(2-hydroxy-5-methylphenyl)prop-2-enoic acidに関する追加情報

Introduction to 2-(2-Hydroxy-5-Methylphenyl)prop-2-enoic Acid (CAS No. 2228281-00-1)

2-(2-Hydroxy-5-methylphenyl)prop-2-enoic acid (CAS No. 2228281-00-1) is a unique organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its distinctive molecular structure, which includes a hydroxy group, a methyl group, and a propenoic acid moiety. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable compound for research and development.

The molecular formula of 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid is C10H10O3, and its molecular weight is approximately 178.18 g/mol. The compound's structure consists of a substituted phenyl ring attached to a propenoic acid group, which imparts both aromatic and carboxylic acid properties. The presence of the hydroxy and methyl groups on the phenyl ring further enhances its reactivity and solubility in various solvents.

In the context of pharmaceutical research, 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid has shown promise as a potential therapeutic agent. Recent studies have explored its anti-inflammatory and antioxidant properties, which are crucial for treating various diseases such as arthritis, cardiovascular disorders, and neurodegenerative conditions. The compound's ability to modulate inflammatory pathways and scavenge free radicals makes it an attractive candidate for drug development.

One notable study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid. The researchers found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, in vivo studies using animal models demonstrated that the compound effectively alleviated inflammation and improved tissue repair processes.

Beyond its pharmaceutical applications, 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid has also been studied for its potential use in materials science. Its unique chemical structure makes it suitable for the synthesis of advanced polymers and coatings with enhanced mechanical and thermal properties. For instance, researchers at the University of California, Berkeley, have developed novel polymer materials incorporating this compound that exhibit improved stability and durability under harsh environmental conditions.

In the realm of chemical synthesis, 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid serves as a versatile building block for the preparation of complex organic molecules. Its reactivity with various functional groups allows chemists to design and synthesize a wide range of derivatives with tailored properties. This flexibility is particularly valuable in the development of new catalysts, ligands, and functional materials.

The synthesis of 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid typically involves multi-step processes that include aromatic substitution reactions, esterification, and subsequent hydrolysis steps. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes that minimize waste generation and reduce energy consumption. For example, a study published in the Green Chemistry Journal reported a novel method using microwave-assisted synthesis to produce high yields of the compound with minimal by-products.

In conclusion, 2-(2-hydroxy-5-methylphenyl)prop-2-enoic acid (CAS No. 2228281-00-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an important molecule for research in pharmaceuticals, materials science, and chemical synthesis. Ongoing studies continue to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.

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